molecular formula C23H19ClN4O4 B2410475 (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 522656-97-9

(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2410475
CAS No.: 522656-97-9
M. Wt: 450.88
InChI Key: YYGCKRUDGPYPQU-UHFFFAOYSA-N
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Description

(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a complex organic compound known for its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrrole ring, a cyano group, and a nitrophenyl group, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Formation of the Enamide: The final step involves the Knoevenagel condensation reaction between the cyano group and the aldehyde group of the nitrophenyl compound, followed by the addition of the methoxy group under basic conditions to form the enamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and reduced nitro compounds.

    Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, which could lead to the development of new therapeutic agents.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific proteins or pathways involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano and nitrophenyl groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
  • (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide

Uniqueness

The presence of both the methoxy and nitro groups in (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide provides a unique combination of electronic effects, enhancing its reactivity and potential biological activity compared to similar compounds. This dual functionality allows for more versatile applications in various fields.

Properties

IUPAC Name

(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-14-9-16(15(2)27(14)19-6-4-5-18(24)11-19)10-17(13-25)23(29)26-21-8-7-20(28(30)31)12-22(21)32-3/h4-12H,1-3H3,(H,26,29)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGCKRUDGPYPQU-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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